molecular formula C10H9N2O4- B15132471 3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate

3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B15132471
M. Wt: 221.19 g/mol
InChI Key: LLILTSNWYVVIME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrole-2-carboxamides.

Scientific Research Applications

3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4-methyl-1H-pyrrole-2-carboxylate: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

    5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate: Lacks the cyano group, which can influence its chemical properties and biological activity.

    4-methyl-1H-pyrrole-2-carboxylate: Lacks both the cyano and ethoxycarbonyl groups, making it less versatile in chemical reactions.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H9N2O4-

Molecular Weight

221.19 g/mol

IUPAC Name

3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H10N2O4/c1-3-16-10(15)7-5(2)6(4-11)8(12-7)9(13)14/h12H,3H2,1-2H3,(H,13,14)/p-1

InChI Key

LLILTSNWYVVIME-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C(=O)[O-])C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.